N-ethyl-N-propylnitrous amide

Descripción general

Descripción

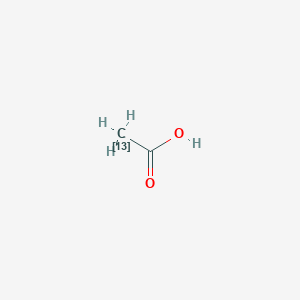

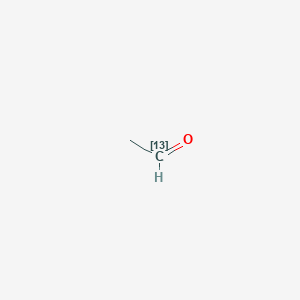

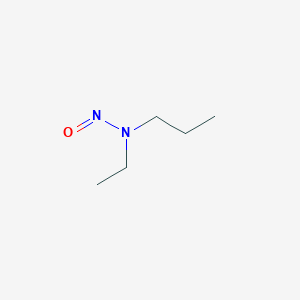

“N-ethyl-N-propylnitrous amide” is a chemical compound with the molecular formula C5H12N2O . It is also known by other names such as “N-Nitrosoethyl-N-propylamine”, “N-Ethyl-N-nitroso-1-propanamine”, and "Propylamine, N-ethyl-N-nitroso-" .

Molecular Structure Analysis

The molecular structure of “N-ethyl-N-propylnitrous amide” consists of a chain of carbon atoms with attached hydrogen atoms, and a nitrous amide functional group . The InChI (International Chemical Identifier) string for this compound is “InChI=1S/C5H12N2O/c1-3-5-7 (4-2)6-8/h3-5H2,1-2H3” and the canonical SMILES (Simplified Molecular Input Line Entry System) string is "CCCN(CC)N=O" .

Aplicaciones Científicas De Investigación

Electrosynthesis of Amides

Amides, including N-ethyl-N-propylnitrous amide, are extremely important in biological systems and the pharmaceutical industry. The synthesis of amides is the most common chemical reaction employed in the pharmaceutical industry . Amide groups are synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions .

Protein Self-Assembly

Amides play a crucial role in protein self-assembly processes. The amide functionality is the critical bond that forms the backbone of peptides, proteins, and a wealth of other biomolecules . The interactions between amide atoms are key determinants of the specificity and stability of protein assemblies and complexes .

Drug Discovery

Amide-forming reactions are estimated to be the most common reaction carried out in the pharmaceutical industry, and approximately a quarter of all marketed drugs contain at least one amide bond . The way amides interact with biological targets is a key aspect of drug discovery .

Coordination Complexes

Inorganic chemists have exploited amides for their properties in chelation and ligand design. Consequently, the amide motif appears in a wealth of coordination complexes for various applications .

Flow Electrochemistry

The N-Nitrosation of secondary amines, including N-Nitrosoethyl-N-propylamine, can be achieved through flow electrochemistry . This method provides a sustainable and atom-efficient approach to amide synthesis .

Polymer Applications

N-Nitrosoethyl-N-propylamine can be used in the production of polymers like polypropylene . The versatility of polypropylene originates from its unique molecular arrangement, which consists of propylene monomers joined together in an unbent chain . This makes it eligible for various applications, from packaging materials and customer products to automotive elements and medical devices .

Mecanismo De Acción

Mode of Action

The mode of action of N-ethyl-N-propylnitrous amide involves its interaction with its target, FAAH-1. The compound may inhibit the activity of FAAH-1, preventing the degradation of certain fatty acid amides . This could result in an increase in the levels of these fatty acid amides, leading to potential therapeutic effects . The exact mode of action of N-ethyl-N-propylnitrous amide is still under investigation.

Biochemical Pathways

The biochemical pathways affected by N-ethyl-N-propylnitrous amide are likely related to the metabolism of fatty acid amides. By inhibiting FAAH-1, the compound could affect the levels of fatty acid amides such as anandamide and oleamide . These molecules are involved in various physiological processes, including pain sensation and inflammation . The exact biochemical pathways affected by N-ethyl-N-propylnitrous amide are still under investigation.

Pharmacokinetics

The pharmacokinetics of N-ethyl-N-propylnitrous amide, like other amide compounds, would involve its absorption, distribution, metabolism, and excretion (ADME). Amides are generally well absorbed and distributed throughout the body . They are metabolized primarily in the liver, often through processes such as N-dealkylation . The exact ADME properties of N-ethyl-N-propylnitrous amide are still under investigation.

Result of Action

The result of N-ethyl-N-propylnitrous amide’s action would likely involve changes in the levels of certain fatty acid amides due to the inhibition of FAAH-1 . This could potentially lead to effects such as reduced pain and inflammation . The exact molecular and cellular effects of N-ethyl-N-propylnitrous amide are still under investigation.

Action Environment

The action of N-ethyl-N-propylnitrous amide could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its ability to interact with its target . Additionally, factors such as temperature and the presence of other molecules could potentially influence the compound’s stability and efficacy . The exact influence of environmental factors on the action of N-ethyl-N-propylnitrous amide is still under investigation.

Propiedades

IUPAC Name |

N-ethyl-N-propylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYOEGQUUQSLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948276 | |

| Record name | N-Ethyl-N-propylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | N-Ethyl-N-nitroso-1-propanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

25413-61-0 | |

| Record name | 1-Propanamide, N-ethyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-propylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl(nitroso)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.